molecular formula C4H4BrNOS B1444420 (5-Bromothiazol-4-yl)methanol CAS No. 912639-68-0

(5-Bromothiazol-4-yl)methanol

Cat. No. B1444420
CAS RN: 912639-68-0
M. Wt: 194.05 g/mol
InChI Key: ZUKFBXWPNACQLL-UHFFFAOYSA-N
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Description

“(5-Bromothiazol-4-yl)methanol” is an organic compound with the molecular formula C4H4BrNOS . It is used as a research reactant for the synthesis of substituted pyrazoles and imidazoles .


Molecular Structure Analysis

The molecular structure of “(5-Bromothiazol-4-yl)methanol” consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) with a bromine atom attached to the 5th carbon and a methanol group attached to the 4th carbon .


Physical And Chemical Properties Analysis

“(5-Bromothiazol-4-yl)methanol” is a white to yellow solid or liquid . It has a molecular weight of 194.05 g/mol . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

1. Synthesis of Substituted Pyrazoles and Imidazoles (5-Bromothiazol-4-yl)methanol is utilized as a research reactant in the synthesis of substituted pyrazoles and imidazoles. These heterocyclic compounds have significant applications in pharmaceuticals due to their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties .

Laboratory Research Purposes

This compound is often used for laboratory research purposes but is advised against for drug or household use. It’s important to handle it with care, using appropriate safety equipment such as laboratory clothes, disposable gloves, and masks .

Biochemical Reagent

As a biochemical reagent, (5-Bromothiazol-4-yl)methanol is used in various chemical reactions and processes. It’s crucial not to use it for medical, clinical diagnosis or treatment, food, and cosmetics .

Material Safety and Handling

The compound comes with specific instructions for safe storage and handling to prevent accidental exposure or misuse. It should not be stored in ordinary residential areas .

Commercial Availability

Various suppliers provide (5-Bromothiazol-4-yl)methanol for research and development purposes. They offer detailed product specifications, including molecular formula, weight, and structure .

Scientific Research

While specific applications in scientific research are not detailed in the search results, thiazoles are known to have diverse biological activities. They are studied for their potential antitumor and cytotoxic activities among other properties .

properties

IUPAC Name

(5-bromo-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFBXWPNACQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiazol-4-yl)methanol

CAS RN

912639-68-0
Record name (5-bromo-1,3-thiazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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